2-Methylquinoxaline
Overview
Description
2-Methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring structure with a methyl group attached to the second carbon of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals, natural products, and dyes .
Mechanism of Action
Target of Action
2-Methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . .
Mode of Action
Quinoxalines are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Quinoxalines have been found to interfere with various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Its physical properties such as a boiling point of 245-247 °c and a density of 1118 g/mL at 25 °C suggest that it may have certain bioavailability characteristics .
Result of Action
Given its structural similarity to other quinoxalines, it may share some of their biological activities, which include antifungal, antibacterial, antiviral, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
2-Methylquinoxaline is known to interact with various enzymes, proteins, and other biomoleculesIt is synthesized during the thermal reaction between L-cysteine and dihydroxyacetone in glycerine .
Cellular Effects
Quinoxaline derivatives, which include this compound, have been found to have antifungal, antibacterial, antiviral, and antimicrobial properties . These properties suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a derivative of quinoxaline, it may share some of the same mechanisms of action, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that it is synthesized during the thermal reaction between L-cysteine and dihydroxyacetone in glycerine , suggesting that it may be involved in the metabolism of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylquinoxaline can be synthesized through several methods. One common approach involves the reaction of 1,2-phenylenediamine with glycerol in the presence of an iridium catalyst bearing an N-heterocyclic carbene ligand . This method is environmentally friendly and offers excellent atom efficiency.
Another synthetic route involves the condensation of o-phenylenediamine with methylglyoxal. This reaction typically requires acidic conditions and can be carried out at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reaction conditions are carefully selected to minimize environmental impact and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction of this compound can yield 2-methyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 2-Methyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
2-Methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: This compound derivatives have shown potential as antiviral, anticancer, and antibacterial agents.
Industry: It is used in the production of dyes and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the methyl group.
5-Methylquinoxaline: A similar compound with the methyl group attached to the fifth carbon of the pyrazine ring.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms at the second and third positions.
Uniqueness
2-Methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown significant potential in medicinal chemistry, particularly as antiviral and anticancer agents .
Properties
IUPAC Name |
2-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUXMDEZNLFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222831 | |
Record name | 2-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-61-8 | |
Record name | 2-Methylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7251-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLQUINOXALINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03VU31MV6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylquinoxaline?
A1: The molecular formula of this compound is C9H8N2. Its molecular weight is 144.17 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-Vis), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). []
Q3: Can you describe a common synthetic route for this compound?
A3: One common method involves the condensation of o-phenylenediamine with pyruvaldehyde in the presence of sodium pyrosulfite. This reaction yields this compound. []
Q4: How does this compound react with organolithium reagents?
A4: this compound can undergo either lithiation at the methyl group or addition of the organolithium reagent to the imine bonds of the pyrazine ring. []
Q5: What is the outcome of reacting this compound with phosphorus oxychloride?
A5: this compound reacts with phosphorus oxychloride to form tricyclic compounds. Interestingly, these compounds are structurally related to "this compound orange". []
Q6: Are there any known catalytic applications of this compound or its derivatives?
A6: While this compound itself isn't widely used as a catalyst, its complexes with transition metals like iridium have shown catalytic activity. For instance, an iridium-chlorido complex with a pincer pyridine diphosphite ligand, bearing a this compound moiety, efficiently catalyzed the hydrogenation of this compound itself. []
Q7: How does the structure of this compound relate to its reactivity in catalytic reactions?
A7: The presence of nitrogen atoms in the quinoxaline ring allows this compound to coordinate with transition metals, forming complexes that can act as catalysts. The reactivity of these complexes can be further fine-tuned by modifying the substituents on the quinoxaline ring, including the 2-methyl group. []
Q8: What is known about the biological activity of this compound derivatives?
A8: Derivatives of this compound, particularly quinoxaline-1,4-dioxides, exhibit a range of biological activities. Notably, they possess antimicrobial activity against bacteria, including strains resistant to other antibiotics, and yeast. [] Some derivatives also show promising anticancer activity, particularly against melanoma and brain tumor cells. [, ]
Q9: Are there any known toxicological concerns associated with this compound or its derivatives?
A9: While some quinoxaline-1,4-dioxide derivatives have shown potential as antimicrobial and anticancer agents, further research is needed to fully understand their safety profile. The European Food Safety Authority (EFSA) determined that the available data on the genotoxicity of this compound is insufficient to declare it safe for human consumption. []
Q10: Does this compound accumulate in animal tissues?
A10: Studies on a related compound, 2-hydroxymethyl-3-methylquinoxaline-di-N-oxide, indicate that while measurable tissue levels of drug-related material were initially observed, all chicken tissues were clear of radioactivity within 21 days after drug administration. This suggests that the compound and its metabolites are not permanently retained in the body. []
Q11: What is known about the environmental fate and degradation of this compound?
A11: Research has shown that the degradation rate of this compound in wetland sediments is influenced by the hydrologic conditions. Tidal systems, characterized by oscillating redox potential, demonstrated faster degradation compared to static flooded sediments. []
Q12: How is this compound typically quantified in complex mixtures?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for quantifying this compound in complex mixtures like red ginseng products. The method often involves derivatizing this compound prior to analysis. []
Q13: Can you describe an analytical method used to measure the degree of polymerization of malto-oligosaccharides using this compound?
A13: Malto-oligosaccharides can be reacted with o-phenylenediamine under alkaline conditions to form quinoxaline derivatives, including this compound from the non-reducing end and a specific derivative from the reducing end. The ratio of these derivatives, as determined by HPLC analysis, can be used to determine the degree of polymerization. []
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